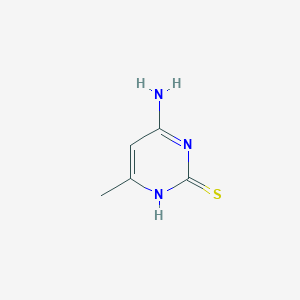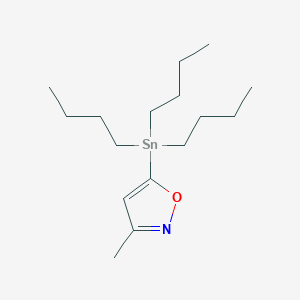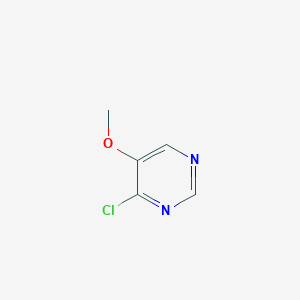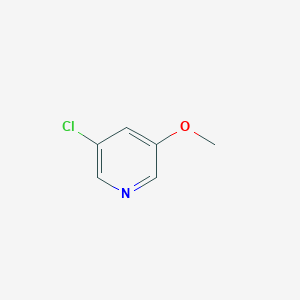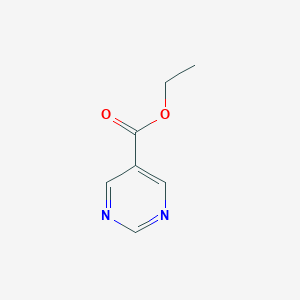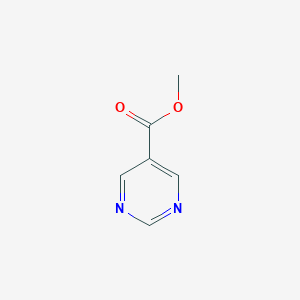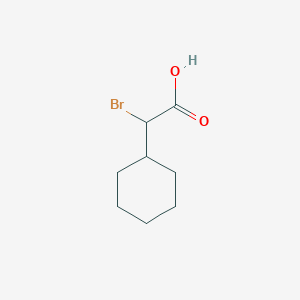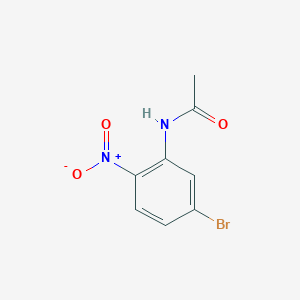
N-(5-bromo-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(5-bromo-2-nitrophenyl)acetamide, commonly referred to as BNA, is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in the synthesis of various organic compounds and has been found to exhibit several biochemical and physiological effects.
作用機序
The mechanism of action of BNA is not well understood. However, it is believed that BNA may act as an electrophile, reacting with nucleophiles such as amines and thiols to form covalent bonds. BNA has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
生化学的および生理学的効果
BNA has been found to exhibit several biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacterial and fungal strains. BNA has also been found to exhibit antitumor activity and anti-inflammatory activity. In addition, BNA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
実験室実験の利点と制限
BNA is a useful reagent for the synthesis of various organic compounds, and its availability and low cost make it an attractive option for researchers. However, BNA has some limitations for lab experiments. It is a highly reactive compound and requires careful handling to avoid unwanted reactions. BNA is also sensitive to moisture and should be stored in a dry environment.
将来の方向性
There are several future directions for the use of BNA in scientific research. One potential application is in the development of new antimicrobial agents. BNA has been shown to exhibit antimicrobial activity, and further research could lead to the identification of new compounds with improved activity. BNA could also be used in the development of new anti-inflammatory agents, as it has been shown to exhibit anti-inflammatory activity. Additionally, BNA could be used in the development of new antitumor agents, as it has been shown to exhibit antitumor activity. Further research is needed to fully understand the mechanism of action of BNA and its potential applications in scientific research.
Conclusion:
In conclusion, N-(5-bromo-2-nitrophenyl)acetamide is a useful compound that has found widespread use in scientific research. It is a useful reagent for the synthesis of various organic compounds and has been found to exhibit several biochemical and physiological effects. While BNA has some limitations for lab experiments, its availability and low cost make it an attractive option for researchers. Future research on BNA could lead to the development of new antimicrobial agents, anti-inflammatory agents, and antitumor agents.
科学的研究の応用
BNA has been extensively used in scientific research as a precursor for the synthesis of various organic compounds. It has been found to be a useful reagent for the preparation of diazo compounds, azo dyes, and other organic compounds. BNA has also been used in the synthesis of biologically active molecules such as antimicrobial agents, antitumor agents, and anti-inflammatory agents.
特性
CAS番号 |
50863-02-0 |
|---|---|
製品名 |
N-(5-bromo-2-nitrophenyl)acetamide |
分子式 |
C8H7BrN2O3 |
分子量 |
259.06 g/mol |
IUPAC名 |
N-(5-bromo-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12) |
InChIキー |
OZYXAZLLOVTHKF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

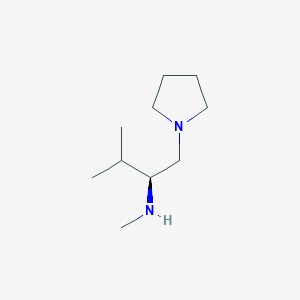
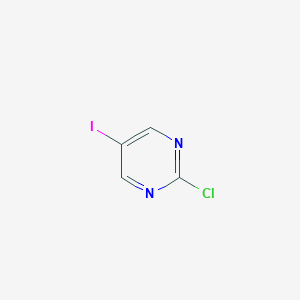
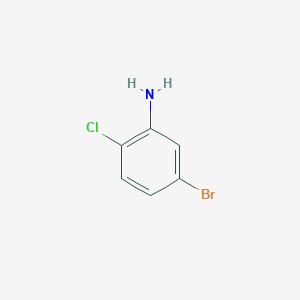

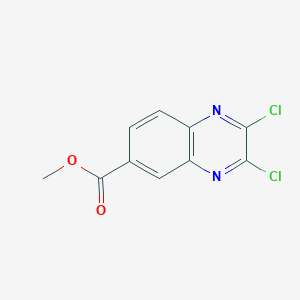
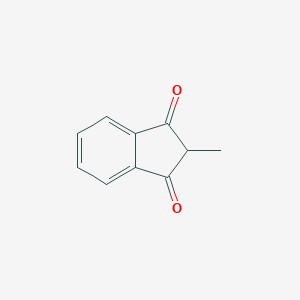
![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
